![molecular formula C18H21Cl2NO B1385366 2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline CAS No. 1040682-12-9](/img/structure/B1385366.png)
2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline
説明
2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline is a biochemical compound used for proteomics research . Its molecular formula is C18H21Cl2NO and it has a molecular weight of 338.28 .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline consists of a benzyl group attached to an aniline group via a nitrogen atom. The aniline group is dichlorinated, and the benzyl group has a pentyloxy substituent .科学的研究の応用
Effects on Mesomorphic Properties
- Chloro and methyl derivatives of N-[4-(substituted benzoyloxy)benzylidene]anilines, including 2,3-dichloro derivatives, have been studied for their impact on the nematic-isotropic transition temperature. The 2,3-dichloro derivative specifically shows a higher transition temperature compared to its 2- or 3-chloro counterparts, indicating its unique influence on mesomorphic properties (Hasegawa et al., 1989).
Synthesis of Labelled Compounds
- 2,3-Dichloro derivatives have been used in the synthesis of 14C-labelled polychlorobiphenyls. This process involves chlorination with N-chlorosuccinimide and further reactions to produce various chlorinated anilines, including 2,3-dichloro derivatives. Such compounds are pivotal in the synthesis of environmentally significant compounds (Bergman et al., 1981).
Intermediate in Pesticides and Herbicides
- Dichloro derivatives, such as 2,3-dichloro-aniline, are intermediates in the production of high-efficiency, low-toxicity pesticides and new herbicides. Their synthesis methods and characteristics in such applications are noteworthy (Zhou Li-shan, 2002).
Crystal Engineering and Supramolecular Synthons
- Anilic acids, including dichloro derivatives, are used in crystal engineering with dipyridyl compounds. The study of their crystal structures and formation of supramolecular synthons reveals insights into molecular interactions and design of new materials (Zaman et al., 2001).
Antibacterial and Antifungal Properties
- Certain N-(2-hydroxy-5-chlorobenzylidine)-anilines and N-(2-hydroxy-5-chlorobenzyl)-anilines exhibit significant in vitro antibacterial and antifungal activities, highlighting the potential of chloroaniline derivatives in pharmaceutical applications (Reisner & Borick, 1955).
Fluorescence and Photostability
- 2,6-Bis(arylsulfonyl)anilines, which can be related to dichloro derivatives, demonstrate high fluorescence emissions in solid state. Their intramolecular hydrogen bonds contribute to fluorescence enhancement and improved photostability, making them suitable for applications in fluorescence materials and probes (Beppu et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
2,3-dichloro-N-[(4-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-2-3-4-12-22-15-10-8-14(9-11-15)13-21-17-7-5-6-16(19)18(17)20/h5-11,21H,2-4,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTINZXCICWECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385283.png)
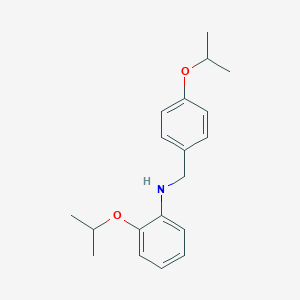

![N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine](/img/structure/B1385287.png)
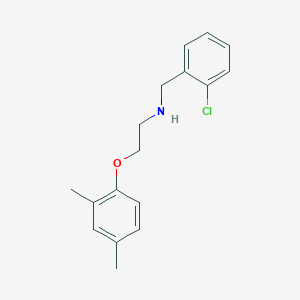
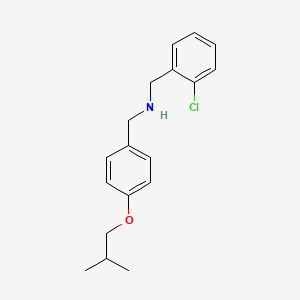
![[2-(2-Ethoxyethoxy)phenyl]-N-(4-methoxybenzyl)-methanamine](/img/structure/B1385291.png)
![N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385292.png)
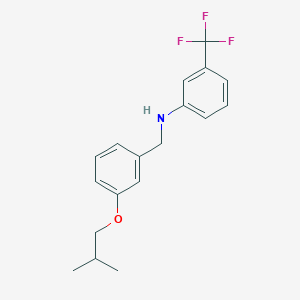
![4-fluoro-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1385294.png)

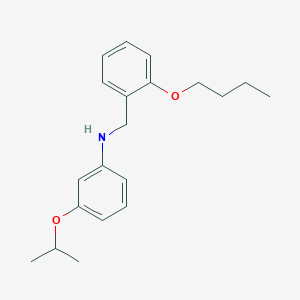
![N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1385300.png)
-methanamine](/img/structure/B1385302.png)